molecular formula C10H13BrMgO B13411187 magnesium;butoxybenzene;bromide

magnesium;butoxybenzene;bromide

Cat. No.: B13411187
M. Wt: 253.42 g/mol
InChI Key: PSXCIIKSULWLSB-UHFFFAOYSA-M
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Description

Magnesium;butoxybenzene;bromide is an organometallic compound that combines magnesium, butoxybenzene, and bromide. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. Grignard reagents are known for their reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;butoxybenzene;bromide can be synthesized through the reaction of butoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows:

C6H5OCH2CH2Br+MgC6H5OCH2CH2MgBr\text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{MgBr} C6​H5​OCH2​CH2​Br+Mg→C6​H5​OCH2​CH2​MgBr

This reaction typically requires activation of the magnesium metal, which can be achieved by adding iodine or using sonication. The reaction is highly exothermic and should be carefully controlled to prevent runaway reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Magnesium;butoxybenzene;bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Oxidation and Reduction: Participates in redox reactions, although less commonly.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Can react with alkyl halides to form new carbon-carbon bonds.

    Solvents: Typically requires anhydrous ether solvents like diethyl ether or tetrahydrofuran (THF).

Major Products

    Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.

    Hydrocarbons: Formed through reactions with alkyl halides.

Scientific Research Applications

Magnesium;butoxybenzene;bromide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;butoxybenzene;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the oxygen atom of butoxybenzene, increasing the nucleophilicity of the carbon atom bonded to bromide. This nucleophilic carbon can then attack electrophilic centers in other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.

    Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of butoxybenzene.

    Methylmagnesium Bromide: Contains a methyl group, offering different reactivity and selectivity.

Uniqueness

Magnesium;butoxybenzene;bromide is unique due to the presence of the butoxybenzene group, which imparts specific electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C10H13BrMgO

Molecular Weight

253.42 g/mol

IUPAC Name

magnesium;butoxybenzene;bromide

InChI

InChI=1S/C10H13O.BrH.Mg/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-5,7-8H,2-3,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PSXCIIKSULWLSB-UHFFFAOYSA-M

Canonical SMILES

CCCCOC1=CC=C[C-]=C1.[Mg+2].[Br-]

Origin of Product

United States

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